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molecular formula C11H13NO3 B8685275 Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-8-carboxylate

Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-8-carboxylate

Cat. No. B8685275
M. Wt: 207.23 g/mol
InChI Key: DPQBGXFWOBTXLL-UHFFFAOYSA-N
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Patent
US08026235B1

Procedure details

To a solution of 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid ethyl ester 2.1 g (10 mmol) of step 3 in a mixture of tetrahydrofuran 10 mL and distilled water 10 mL was added lithium hydroxide monohydrate 0.85 g (20 mmol), followed by stirring at room temperature for 8 hrs. After concentrating the reaction mixture in a vacuum, the reaction mixture was diluted with ethylacetate, washed with 1N HCl and a saturated NaCl solution, and dried over magnesium sulfate. The residue was concentrated in a vacuum and crystallized in ethylacetate/hexane to obtain 1.6 g of the title compound (yield 89%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.85 g
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:11]2[O:12][CH2:13][CH2:14][NH:15][C:10]=2[CH:9]=[CH:8][CH:7]=1)=[O:5])C.O.[OH-].[Li+]>O1CCCC1>[O:12]1[CH2:13][CH2:14][NH:15][C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:4]([OH:5])=[O:3])[C:11]1=2 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=CC2=C1OCCN2
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
lithium hydroxide monohydrate
Quantity
0.85 g
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 8 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water 10 mL
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the reaction mixture in a vacuum
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with ethylacetate
WASH
Type
WASH
Details
washed with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated NaCl solution, and dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The residue was concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
crystallized in ethylacetate/hexane

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
O1C2=C(NCC1)C=CC=C2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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